molecular formula C20H19N3O3 B2744755 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide CAS No. 899986-51-7

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide

Cat. No.: B2744755
CAS No.: 899986-51-7
M. Wt: 349.39
InChI Key: WURLWIGIJOVEBI-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-(6-ethoxypyridazin-3-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.

Mechanism of Action

The mechanism of action of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of an enzyme or receptor, leading to changes in its activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
  • N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide is unique due to its specific structural features, such as the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-26-19-11-10-18(22-23-19)14-6-4-8-16(12-14)21-20(24)15-7-5-9-17(13-15)25-2/h4-13H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURLWIGIJOVEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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